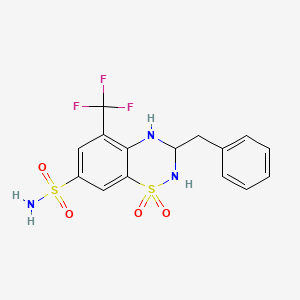
6-Destrifluoromethyl-5-trifluoromethyl Bendroflumethiazide (Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Destrifluoromethyl-5-trifluoromethyl Bendroflumethiazide (Impurity): is a chemical compound often used as a reference material or impurity standard in various scientific studies. It is structurally related to Bendroflumethiazide, a well-known diuretic medication. This compound is characterized by the presence of both trifluoromethyl and destrifluoromethyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production of this impurity.
Chemical Reactions Analysis
Types of Reactions: 6-Destrifluoromethyl-5-trifluoromethyl Bendroflumethiazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 6-Destrifluoromethyl-5-trifluoromethyl Bendroflumethiazide is used as a reference standard for analytical methods, including chromatography and spectroscopy. It helps in the identification and quantification of related compounds in complex mixtures.
Biology: In biological research, this compound is used to study the metabolic pathways and interactions of Bendroflumethiazide and its derivatives. It aids in understanding the pharmacokinetics and pharmacodynamics of these compounds.
Medicine: In medicine, it serves as an impurity standard in the quality control of pharmaceutical formulations containing Bendroflumethiazide. This ensures the safety and efficacy of the medication by monitoring the levels of impurities.
Industry: In the industrial sector, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance. It is also employed in the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 6-Destrifluoromethyl-5-trifluoromethyl Bendroflumethiazide is closely related to that of Bendroflumethiazide. As a diuretic, it inhibits the active reabsorption of chloride ions at the early distal tubule via the sodium-chloride cotransporter. This results in increased excretion of sodium, chloride, and water, leading to diuresis . The molecular targets include the sodium-chloride cotransporter and related ion channels in the renal tubules .
Comparison with Similar Compounds
Bendroflumethiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another thiazide diuretic with similar uses.
Chlorothiazide: A thiazide diuretic with a slightly different chemical structure.
Uniqueness: 6-Destrifluoromethyl-5-trifluoromethyl Bendroflumethiazide is unique due to the presence of both trifluoromethyl and destrifluoromethyl groups. This structural feature imparts distinct chemical properties, making it valuable as an impurity standard and reference material in various scientific applications .
Properties
Molecular Formula |
C15H14F3N3O4S2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-benzyl-1,1-dioxo-5-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)11-7-10(26(19,22)23)8-12-14(11)20-13(21-27(12,24)25)6-9-4-2-1-3-5-9/h1-5,7-8,13,20-21H,6H2,(H2,19,22,23) |
InChI Key |
URSDPOASTUQARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















